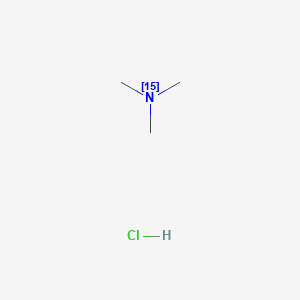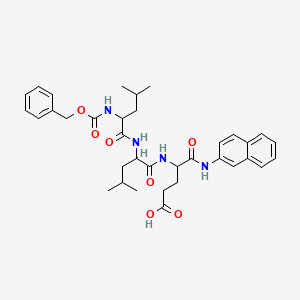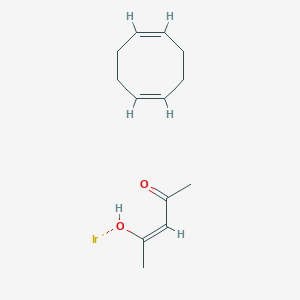
(1,5-Cyclooctadiene)iridium(I) 2,4-pentanedionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is a coordination compound with the chemical formula C13H19IrO2. It is commonly used as a precursor for various iridium complexes and catalysts. The compound consists of an iridium center coordinated to an acetylacetonate ligand and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis, particularly in asymmetric and cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) can be synthesized through the reaction of iridium(III) chloride hydrate with acetylacetone and 1,5-cyclooctadiene. The reaction typically involves the following steps:
- Dissolution of iridium(III) chloride hydrate in a suitable solvent such as ethanol.
- Addition of acetylacetone to the solution, followed by the addition of 1,5-cyclooctadiene.
- Heating the reaction mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization .
Industrial Production Methods
Industrial production methods for (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reaction vessels, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium species.
Substitution: The ligands in the compound can be substituted with other ligands to form new iridium complexes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, and other donor ligands under mild to moderate conditions
Major Products
The major products formed from these reactions include various iridium complexes with different ligands, which can be used in catalysis and other applications .
科学研究应用
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various iridium complexes and catalysts, particularly in asymmetric and cross-coupling reactions
Biology: The compound has been studied for its potential biological activities, including antitumor effects.
Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of (Acetylacetonato)(1,5-cyclooctadiene)iridium(I) involves the coordination of the iridium center to various substrates, facilitating catalytic reactions. The acetylacetonate and 1,5-cyclooctadiene ligands stabilize the iridium center and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes, making it an effective catalyst in various chemical transformations .
相似化合物的比较
Similar Compounds
(Acetylacetonato)dicarbonyliridium(I): Similar in structure but contains two carbonyl ligands instead of 1,5-cyclooctadiene.
Iridium(III) acetylacetonate: Contains three acetylacetonate ligands and is used in different catalytic applications.
Chlorobis(cyclooctene)iridium(I) dimer: Contains cyclooctene ligands and is used in similar catalytic processes.
Uniqueness
(Acetylacetonato)(1,5-cyclooctadiene)iridium(I) is unique due to its combination of acetylacetonate and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective in catalysis, especially in asymmetric and cross-coupling reactions .
属性
分子式 |
C13H20IrO2 |
|---|---|
分子量 |
400.51 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;iridium |
InChI |
InChI=1S/C8H12.C5H8O2.Ir/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b2-1-,8-7-;4-3-; |
InChI 键 |
CXVDVPYBQMSIAP-DWVXZKBMSA-N |
手性 SMILES |
C/C(=C/C(=O)C)/O.C1/C=C\CC/C=C\C1.[Ir] |
规范 SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




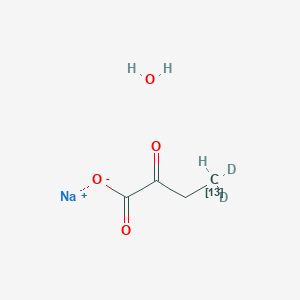


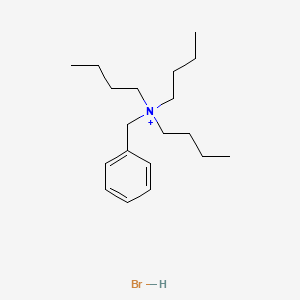


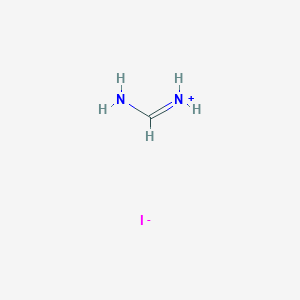
![3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole](/img/structure/B12059654.png)
